2-(3,3-Dimethylbutyl)-1,3-benzothiazole
Description
Structure
3D Structure
Properties
CAS No. |
481697-67-0 |
|---|---|
Molecular Formula |
C13H17NS |
Molecular Weight |
219.35 g/mol |
IUPAC Name |
2-(3,3-dimethylbutyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H17NS/c1-13(2,3)9-8-12-14-10-6-4-5-7-11(10)15-12/h4-7H,8-9H2,1-3H3 |
InChI Key |
YTCXMUUSVVJEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for 2 3,3 Dimethylbutyl 1,3 Benzothiazole
Established Synthetic Routes to 2-Substituted 1,3-Benzothiazoles
The construction of the benzothiazole (B30560) core is a cornerstone of heterocyclic chemistry, with several reliable strategies having been developed.
The most traditional and widely employed method for synthesizing 2-substituted benzothiazoles is the condensation of o-aminothiophenol with various carbonyl-containing compounds. mdpi.comresearchgate.netekb.eg This approach involves reacting o-aminothiophenol with carboxylic acids, aldehydes, acyl chlorides, or esters. nih.govnih.govwikipedia.org When a carboxylic acid is used, the reaction often requires a catalyst and heat to facilitate dehydration and cyclization. nih.gov For instance, the condensation of o-aminothiophenol with a carboxylic acid in the presence of a catalyst like polyphosphoric acid (PPA) is a common procedure. ekb.eg Microwave-assisted synthesis has also been shown to be an efficient green technique for this condensation, often reducing reaction times and improving yields. mdpi.comtku.edu.tw
The reaction with aldehydes is also highly effective, proceeding through a Schiff base intermediate which then undergoes cyclization and oxidation to form the benzothiazole ring. ekb.egmdpi.commdpi.com Various catalysts, including L-proline, have been used to promote this reaction under mild, and sometimes solvent-free, conditions. tku.edu.twacs.org
Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis
| Reactant with o-Aminothiophenol | Catalyst/Conditions | Key Advantages |
|---|---|---|
| Carboxylic Acids | Polyphosphoric Acid (PPA), heat | Direct, widely applicable ekb.eg |
| Carboxylic Acids | Microwave irradiation | Rapid, efficient, green chemistry mdpi.comtku.edu.tw |
| Aldehydes | H₂O₂/HCl | Excellent yields, short reaction time mdpi.com |
| Aldehydes | L-proline, microwave | Green, solvent-free option tku.edu.twacs.org |
| Acyl Chlorides | Solvent-free, room temp. | High yields, short reaction times researchgate.net |
Oxidative cyclization methods provide an alternative pathway to the benzothiazole core. These reactions often start from precursors that are then cyclized in the presence of an oxidizing agent. A notable example is the iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines to form 2-substituted benzothiazoles. organic-chemistry.org This metal-free approach uses molecular iodine as both an electrophilic activator and an oxidant. organic-chemistry.org Another strategy involves the oxidative condensation of 2-aminothiophenol (B119425) with aldehydes, where an oxidant is explicitly added to facilitate the final aromatization step. mdpi.com Furthermore, the cyclization of thiobenzanilides or N-arylthioureas can be achieved using various oxidizing systems, including photochemical methods or chemical oxidants like potassium peroxydisulfate, to yield the desired benzothiazole structure. mdpi.comnih.govindexcopernicus.com
Table 2: Oxidative Cyclization Strategies for Benzothiazole Synthesis
| Starting Material | Reagent/Catalyst | Description |
|---|---|---|
| 2-(Styrylthio)anilines | Molecular Iodine (I₂) | Metal-free intramolecular cyclization. organic-chemistry.org |
| Thiobenzanilides | Riboflavin (photosensitizer), visible light | Green photochemical approach. mdpi.com |
| N-Arylthioureas | RuCl₃ | Transition metal-catalyzed intramolecular oxidative coupling. nih.gov |
| 2-Aminobenzothiazole (B30445) and Ketones | FeCl₃/ZnI₂, air (O₂) | Aerobic oxidative cyclization to form fused systems. acs.org |
In recent years, both metal-catalyzed and metal-free synthetic routes have gained prominence for their efficiency and substrate scope. Transition-metal catalysis, particularly with copper and palladium, has been instrumental. Copper-catalyzed methods include the condensation of 2-aminobenzenethiols with nitriles or the intramolecular C-S bond formation from N-(2-halophenyl)thioamides. mdpi.comindexcopernicus.comorganic-chemistry.org Palladium catalysts are effective for the cyclization of o-iodothiobenzanilide derivatives, often under mild, room-temperature conditions. organic-chemistry.orgdntb.gov.ua
Conversely, an increasing number of metal-free approaches have been developed to avoid the cost and potential toxicity of transition metals. clockss.orgnih.gov These methods include base-promoted cyclization of N-(2-halophenyl)thioureas and catalyst-free, three-component reactions of aromatic amines, aliphatic amines, and elemental sulfur. acs.orgnih.govnih.gov Such strategies are often praised for their environmental friendliness and operational simplicity. nih.gov
Strategies for Incorporating the 3,3-Dimethylbutyl Moiety at the 2-Position
To synthesize the target molecule, 2-(3,3-Dimethylbutyl)-1,3-benzothiazole, the general methods described above can be applied using a precursor that contains the 3,3-dimethylbutyl group. The most direct approach is the condensation of o-aminothiophenol with a derivative of 4,4-dimethylpentanoic acid.
The selection of the precursor dictates the specific reaction conditions based on the established routes:
4,4-Dimethylpentanoic Acid: This carboxylic acid can be condensed directly with o-aminothiophenol, likely requiring a dehydrating agent or catalyst such as polyphosphoric acid (PPA) or utilizing microwave-assisted conditions. tku.edu.twpublish.csiro.au
4,4-Dimethylpentanoyl Chloride: As an activated carboxylic acid derivative, the acyl chloride would react readily with o-aminothiophenol, potentially under mild, solvent-free conditions at room temperature, to form the benzothiazole. researchgate.net
4,4-Dimethylpentanal: The corresponding aldehyde could be used in a condensation reaction, which typically involves an oxidative step to form the final aromatic benzothiazole ring. mdpi.commdpi.com
Table 3: Precursors for the 3,3-Dimethylbutyl Group
| Precursor Compound | Corresponding Synthetic Route (from 2.1) |
|---|---|
| 4,4-Dimethylpentanoic Acid | Condensation with o-Aminothiophenol nih.govtku.edu.tw |
| 4,4-Dimethylpentanoyl Chloride | Condensation with o-Aminothiophenol wikipedia.orgresearchgate.net |
| 4,4-Dimethylpentanal | Oxidative Condensation with o-Aminothiophenol mdpi.commdpi.com |
Derivatization and Functionalization Strategies of the Benzothiazole Ring System
Once the this compound scaffold is assembled, further chemical diversity can be introduced by functionalizing the benzothiazole ring system itself. Direct C-H functionalization is a powerful tool for this purpose, allowing for the introduction of new substituents without pre-existing functional groups. rsc.org
Regioselective C-H functionalization enables the precise modification of the benzene (B151609) portion of the benzothiazole molecule. These advanced synthetic methods often rely on transition-metal catalysis to activate specific C-H bonds. acs.org
Palladium-catalyzed reactions, for example, can achieve direct arylation at the C-H bonds of the benzothiazole core. rsc.org Another powerful technique is iridium-catalyzed C-H borylation, which installs a versatile boronate ester group onto the aromatic ring. nih.govnih.govacs.orgresearchgate.net This borylated intermediate can then undergo a wide range of subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl, alkyl, or other functional groups at specific positions (C4, C5, C6, or C7). nih.govacs.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, providing a systematic way to access a diverse array of derivatives. nih.govresearchgate.net
Table 4: Methods for Regioselective C-H Functionalization of Benzothiazole Systems
| Method | Catalyst System | Position Targeted | Functional Group Introduced |
|---|---|---|---|
| Direct Arylation | Pd(OAc)₂ / CuBr | C-H on benzene ring | Aryl group rsc.org |
| C-H Borylation | Iridium complex | C4, C5, C6, C7 | Boronate ester (-Bpin) nih.govnih.govacs.org |
| C-H Functionalization | Palladium(II) / Copper(I) | ortho-C-H to N atom | Various (via cyclization) acs.org |
Ipso Substitutions of Boronates and Related Intermediates
Ipso substitution represents a class of aromatic substitution reactions where an incoming electrophile or nucleophile displaces a substituent already present on the aromatic ring, at the same carbon position. While direct ipso substitution of a boronate group to form the benzothiazole heterocycle is not a commonly cited pathway, the principle can be understood through related intermediates.
An established example involves the efficient synthesis of benzothiazoles from ortho-methoxythiobenzamides via the ipso substitution of an aromatic methoxy (B1213986) group. nih.gov In this type of reaction, the carbon atom attached to the methoxy group is attacked, leading to the displacement of the methoxy group and subsequent ring closure to form the benzothiazole core. The reaction mechanism underscores the potential for using various leaving groups in this position to facilitate intramolecular cyclization.
Theoretically, a similar strategy could be applied to boronate esters. Aryl boronic acids and their esters are pivotal in cross-coupling reactions due to the electrophilic nature of the boron-bearing carbon atom. A hypothetical pathway could involve an intramolecular nucleophilic attack from a neighboring thioamide group onto the carbon atom bearing the boronate ester. This would displace the boronate group and initiate the cyclization to form the benzothiazole ring. The feasibility and efficiency of such a reaction would depend on the specific substrate, reaction conditions, and the activation of the boronate group.
Table 1: Comparison of Leaving Groups in Hypothetical Ipso Substitution for Benzothiazole Synthesis
| Leaving Group | General Reactivity | Potential for Benzothiazole Synthesis |
| Methoxy (-OCH₃) | Good leaving group under acidic conditions. | Demonstrated for synthesis from o-methoxythiobenzamides. nih.gov |
| Boronate Ester (-B(OR)₂) | Versatile in cross-coupling; can be a target for nucleophilic attack. | Theoretically plausible but not widely documented for this specific cyclization. |
Generation and Trapping of Benzothiazolynes
Benzothiazolynes are highly reactive intermediates, classified as arynes, which are derived from the benzothiazole scaffold. An aryne is a neutral aromatic species containing a formal triple bond within the ring, rendering it highly strained and electrophilic. The generation of these intermediates opens pathways to uniquely substituted benzothiazole derivatives that are otherwise difficult to access.
The generation of benzothiazolynes would likely follow established methods for creating benzynes. nih.govresearchgate.net This typically involves the elimination of two adjacent substituents from the benzene ring portion of the benzothiazole. Common precursors include ortho-dihalo-benzothiazoles or, more modernly, ortho-silylaryl triflates. Treatment of such a precursor with a strong base (like an organolithium reagent) or a fluoride (B91410) source can induce elimination, forming the reactive benzothiazolyne intermediate.
Once generated, the benzothiazolyne is immediately "trapped" by a reagent present in the reaction mixture. The high reactivity of the triple bond allows for several types of trapping reactions:
Nucleophilic Addition: Nucleophiles can attack one of the carbons of the triple bond, followed by protonation, to yield substituted benzothiazoles.
Pericyclic Reactions: Benzothiazolynes can act as powerful dienophiles or dipolarophiles in cycloaddition reactions. For instance, trapping with a diene like furan (B31954) would result in a [4+2] cycloaddition (Diels-Alder reaction), while trapping with an azide (B81097) could lead to a [3+2] cycloaddition, forming a triazole ring fused to the benzothiazole system.
This "generation and trapping" sequence provides a powerful tool for the late-stage functionalization of the benzothiazole core, enabling the synthesis of complex, polycyclic heterocyclic systems. nih.gov
Synthesis of Key Intermediates for this compound Preparation
The most direct and widely used method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a carboxylic acid or one of its derivatives, such as an acyl chloride, aldehyde, or ester. mdpi.comresearchgate.net For the specific preparation of this compound, the key intermediates are 2-aminothiophenol and a suitable six-carbon building block, namely 4,4-dimethylpentanoic acid or its activated form, 4,4-dimethylpentanoyl chloride .
Synthesis of 4,4-dimethylpentanoyl chloride: This key acylating agent is readily prepared from its parent carboxylic acid. 4,4-dimethylpentanoic acid can be converted to the more reactive 4,4-dimethylpentanoyl chloride by treatment with standard chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent.
Final Condensation Step: The synthesis of the target compound is achieved by the condensation of 2-aminothiophenol with 4,4-dimethylpentanoyl chloride. In this reaction, the nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by an intramolecular cyclization involving the thiol group, which attacks the same carbon, and subsequent dehydration to form the stable aromatic benzothiazole ring.
The literature describes a wide array of conditions for this type of condensation, utilizing various catalysts and reaction media to improve yields and facilitate greener processes. nih.govtku.edu.tw These methods range from traditional acid catalysis to modern techniques involving microwave irradiation and novel catalysts. researchgate.netnih.gov
Table 2: Selected Methods for the Condensation of 2-Aminothiophenol with Carboxylic Acids/Derivatives
| Reagent Type | Catalyst/Conditions | Yields | Reference |
| Carboxylic Acids | Microwave Irradiation, P₄S₁₀ | High | nih.gov |
| Carboxylic Acids | L-proline, Microwave, Solvent-free | Good to Moderate | tku.edu.tw |
| Carboxylic Acids | Methanesulfonic acid/SiO₂ | High | nih.gov |
| Aldehydes | H₂O₂/HCl, Ethanol (B145695), Room Temp | 85–94% | mdpi.com |
| Acyl Chlorides | NaHSO₄-SiO₂, Solvent-free | High | mdpi.com |
These generalized methods are directly applicable to the synthesis of this compound from its key intermediates.
Reactivity, Transformation Pathways, and Mechanistic Studies of 2 3,3 Dimethylbutyl 1,3 Benzothiazole
Oxidative Transformation Pathways
The atmospheric fate and aquatic degradation of 2-(3,3-dimethylbutyl)-1,3-benzothiazole are significantly influenced by oxidative processes. Reactions with highly reactive species such as hydroxyl radicals can lead to the formation of a variety of transformation products.
Reactions with Hydroxyl Radicals and Atmospheric Implications
The reaction of 2-alkyl-1,3-benzothiazoles with hydroxyl radicals is expected to proceed via two main pathways:
Electrophilic addition to the benzene (B151609) ring: The hydroxyl radical can add to the electron-rich benzene portion of the benzothiazole (B30560) molecule. This is often the dominant pathway for many aromatic compounds.
Hydrogen abstraction from the alkyl substituent: The hydroxyl radical can abstract a hydrogen atom from the 2-alkyl group. The reactivity of the C-H bonds in the alkyl chain will influence the rate and products of this pathway. For the 3,3-dimethylbutyl group, abstraction is most likely to occur at the methylene (B1212753) group adjacent to the benzothiazole ring due to the activating effect of the heterocyclic system.
Formation and Characterization of Oxidized Products
The oxidation of 2-alkyl-1,3-benzothiazoles by hydroxyl radicals leads to the formation of a range of oxidized products. Based on studies of 2-methylbenzothiazole (B86508), the expected products from the reaction of this compound with •OH would include:
Hydroxylated derivatives: Addition of the hydroxyl radical to the benzene ring, followed by subsequent reactions, will result in the formation of various isomeric hydroxy-2-(3,3-dimethylbutyl)-1,3-benzothiazoles.
Carbonyl compounds: Hydrogen abstraction from the methylene group of the 3,3-dimethylbutyl substituent, followed by reaction with oxygen, can lead to the formation of a ketone, specifically 1-(1,3-benzothiazol-2-yl)-3,3-dimethylbutan-1-one. Further oxidation could potentially lead to cleavage of the alkyl chain.
The characterization of these products typically involves advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the various isomers and oxidation products formed.
Table 1: Potential Oxidized Products of this compound
| Product Name | Formation Pathway |
| Hydroxy-2-(3,3-dimethylbutyl)-1,3-benzothiazole isomers | Electrophilic addition of •OH to the benzene ring |
| 1-(1,3-benzothiazol-2-yl)-3,3-dimethylbutan-1-one | Hydrogen abstraction from the alkyl chain followed by oxidation |
Kinetics of Oxidative Degradation
The kinetics of the reaction between 2-alkyl-1,3-benzothiazoles and hydroxyl radicals are crucial for determining their atmospheric lifetimes. While no specific kinetic data for this compound has been reported, studies on similar compounds can provide an estimation. For instance, the rate constant for the gas-phase reaction of 2-methylbenzothiazole with •OH radicals has been determined, providing a benchmark for understanding the reactivity of 2-alkyl-substituted benzothiazoles. The presence of the larger 3,3-dimethylbutyl group may influence the reaction rate due to steric and electronic effects.
Hydrolytic Stability and Hydrolysis Product Formation
The benzothiazole ring is generally stable under acidic conditions but can be susceptible to ring-opening under basic conditions. thieme-connect.de The hydrolytic stability of this compound is an important factor in its environmental persistence in aqueous systems.
While specific hydrolysis data for this compound is not available, studies on other 2-substituted benzothiazoles suggest that the C2-substituent can influence the stability of the thiazole (B1198619) ring. Under strong basic conditions, nucleophilic attack by hydroxide (B78521) ions at the C2 position could potentially lead to ring cleavage, forming 2-aminothiophenol (B119425) derivatives. However, the bulky 3,3-dimethylbutyl group may sterically hinder this process, potentially increasing the compound's hydrolytic stability compared to smaller 2-alkyl derivatives.
Photolytic Degradation Pathways
The absorption of ultraviolet (UV) radiation can lead to the degradation of organic compounds. The photolytic degradation of benzothiazole and its derivatives has been investigated, often in the presence of photosensitizers or catalysts. d-nb.inforesearchgate.net
Direct photolysis of this compound in the absence of other reactive species is expected to be slow. However, in the presence of photosensitizers found in natural waters, indirect photolysis can become a more significant degradation pathway. The likely photolytic degradation products of 2-alkyl-1,3-benzothiazoles include simpler benzothiazole derivatives resulting from the cleavage of the alkyl substituent, as well as more complex photoproducts. For example, studies on the photolysis of 2-mercaptobenzothiazole (B37678) and 2-methylthiobenzothiazole have shown the formation of benzothiazole and 2-hydroxybenzothiazole (B105590). d-nb.info
Reactions with Nucleophiles and Electrophiles Relevant to the 2-Substituted Position
The C2 position of the benzothiazole ring is susceptible to attack by both nucleophiles and electrophiles, making it a key site for chemical transformations.
Reactions with Nucleophiles:
The C2 carbon of the benzothiazole ring is electrophilic and can be attacked by nucleophiles. However, in this compound, the alkyl group itself is not a good leaving group. Therefore, direct nucleophilic substitution at the C2 position is generally difficult without prior activation. If the nitrogen atom of the thiazole ring is quaternized, for example, by reaction with an alkyl halide, the C2 position becomes significantly more activated towards nucleophilic attack.
Reactions with Electrophiles:
Electrophilic attack on the benzothiazole ring typically occurs on the benzene portion of the molecule due to its higher electron density. However, reactions involving the 2-alkyl substituent are also possible. The acidity of the α-protons on the alkyl group (the CH2 group adjacent to the benzothiazole ring) is increased due to the electron-withdrawing nature of the heterocyclic ring. This allows for deprotonation by a strong base to form a carbanion, which can then react with various electrophiles. This provides a pathway for further functionalization of the 2-substituent.
Long-Term Chemical Degradation in Various Media
The long-term stability of this compound is dependent on the environmental medium and exposure conditions, such as the presence of microorganisms, light, and reactive chemical species. Degradation is likely to proceed via biodegradation, photodegradation, and chemical oxidation.
Biodegradation: In aqueous and soil environments, microbial activity is a primary driver of degradation for many benzothiazole derivatives. Studies on various benzothiazoles have shown that while the parent compound and some derivatives like 2-hydroxybenzothiazole are biodegradable, others can be recalcitrant. nih.gov Microbial consortia, particularly bacteria from the genus Rhodococcus, have been identified as capable of degrading benzothiazoles. nih.gov The typical biodegradation pathway involves initial transformations that converge on 2-hydroxybenzothiazole (OBT), which is then further metabolized. nih.gov
For this compound, the large alkyl substituent may present a steric hindrance to the enzymatic machinery of microorganisms, potentially slowing the rate of biodegradation compared to simpler analogues. The initial step would likely involve oxidation of the alkyl chain or hydroxylation of the benzothiazole ring system. Complete mineralization to carbon dioxide, water, nitrate, and sulfate (B86663) would require multiple enzymatic steps targeting both the side chain and the heterocyclic core.
Photodegradation: In the presence of sunlight, particularly UV radiation, photodegradation is a significant transformation pathway. Direct photolysis of benzothiazole in aqueous solutions can lead to dimerization, and in the presence of oxygen, it can yield products like 2-hydroxybenzothiazole. researchgate.net The degradation of benzothiazole can be significantly accelerated in the presence of photosensitizers or through advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals. nih.govnih.gov For instance, the photodegradation of benzothiazole in a photo-Fenton-like system (α-Fe₂O₃/oxalate) has been shown to be effective, following first-order kinetics. nih.gov
The 3,3-dimethylbutyl group in the target molecule is unlikely to be a chromophore, so the initial absorption of light will be by the benzothiazole ring. The subsequent photochemical reactions could involve radical attack on the alkyl side chain (e.g., hydrogen abstraction) or transformation of the heterocyclic ring.
Chemical Degradation (Hydrolysis and Oxidation): The 1,3-benzothiazole ring is generally stable to hydrolysis under neutral pH conditions. However, quaternized benzothiazolium salts, which are more reactive, can undergo hydrolysis at alkaline pH. chemicalpapers.com As this compound is a neutral molecule, significant hydrolytic degradation is not expected under typical environmental conditions.
Oxidative degradation by chemical oxidants or AOPs is a more probable fate. The electron-rich nature of the sulfur and nitrogen atoms and the aromatic ring makes the molecule susceptible to attack by strong oxidants. This can lead to the formation of sulfoxides, cleavage of the thiazole ring, and hydroxylation of the benzene ring, ultimately leading to smaller, more polar intermediates.
Table 1: Summary of Degradation Studies on Analogous Benzothiazole Compounds
| Compound | Degradation Process | Conditions | Key Findings / Products | Reference |
|---|---|---|---|---|
| Benzothiazole (BT) | Biodegradation | Culture of Rhodococcus erythropolis | Degraded to 2-hydroxybenzothiazole (OBT). | nih.gov |
| 2-Aminobenzothiazole (B30445) (ABT) | Biodegradation | Culture of Rhodococcus rhodochrous | 26% degradation after 125 hours. | nih.gov |
| Benzothiazole (BT) | Photodegradation | UV irradiation in the presence of α-Fe₂O₃ and oxalate | Followed first-order kinetics; 88.1% removal in 60 mins. Products included hydroxylated intermediates. | nih.gov |
| 2-Mercaptobenzothiazole (MBT) | Photodegradation | Direct photolysis (313 nm radiation) | Major products were benzothiazole and 2-benzothiazolesulfonic acid. | researchgate.net |
| 2-Styryl-3-R-benzothiazolium salts | Hydrolysis | Aqueous solution at pH ≈ 8 | Decomposition to form 2-styrylbenzothiazole (B224385) and corresponding alcohols. | chemicalpapers.com |
Investigation of Ring Contraction Reactions (if analogous to parent benzothiazole systems)
Ring contraction is a type of organic reaction where a cyclic molecule is converted to a ring with fewer atoms. These reactions are typically driven by the formation of a more stable intermediate or product, often involving the relief of ring strain or the generation of a stable carbocation followed by a rearrangement.
For the 1,3-benzothiazole system, ring contraction is not a characteristic or commonly observed reaction. The benzothiazole ring is an aromatic, bicyclic heteroaromatic system, which confers significant thermodynamic stability. Reactions that would disrupt this aromaticity, such as those required for ring contraction, are energetically unfavorable under normal conditions.
The scientific literature provides numerous examples where 1,3-benzothiazole derivatives are the products of ring contraction from larger, less stable heterocyclic systems. For instance, 1,4-benzothiazines have been shown to undergo ring contraction to form 1,3-benzothiazole derivatives under the influence of nucleophiles, oxidizing agents, or ultraviolet irradiation. beilstein-journals.orgnih.gov This further underscores the inherent stability of the 1,3-benzothiazole core, positioning it as a thermodynamic sink in such transformations.
Therefore, it is highly unlikely that this compound would undergo a ring contraction reaction. Such a transformation would require the cleavage of strong, endocyclic C-C, C-S, or C-N bonds within the stable aromatic framework, a process that would necessitate exceptionally harsh reaction conditions not typically encountered in its operational or environmental lifetime. No analogous reactions have been reported for the parent benzothiazole system that would suggest this pathway is viable.
Table 2: General Factors Favoring Ring Contraction Reactions
| Driving Factor | Description | Applicability to 1,3-Benzothiazole |
|---|---|---|
| Ring Strain | Highly strained rings (e.g., cyclobutanes) can rearrange to less strained systems (e.g., cyclopropylcarbinyl). | Not applicable; the fused 6- and 5-membered rings in benzothiazole are not significantly strained. |
| Carbocation Rearrangement | Formation of a carbocation adjacent to the ring can trigger a 1,2-shift of a ring bond, leading to contraction (e.g., Wagner-Meerwein rearrangement). | Unlikely. Would require formation of an unstable exocyclic carbocation and disruption of aromaticity. |
| Extrusion of a Stable Molecule | A cyclic molecule eliminates a small, stable molecule like N₂, CO, or SO₂, resulting in a smaller ring. | No plausible pathway for this compound to extrude a stable small molecule from its core ring structure. |
| Rearrangement of Reactive Intermediates | Specific rearrangements like the Favorskii rearrangement (for cyclic α-halo ketones) proceed via ring contraction. | Not applicable. The benzothiazole core does not fit the structural requirements for such named reactions. |
Advanced Spectroscopic and Chromatographic Characterization of 2 3,3 Dimethylbutyl 1,3 Benzothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a cornerstone for the determination of the molecular structure of 2-(3,3-Dimethylbutyl)-1,3-benzothiazole by providing detailed information about the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring and the aliphatic protons of the 3,3-dimethylbutyl side chain.
The aromatic region of the spectrum is expected to show four distinct signals for the protons on the benzene (B151609) ring of the benzothiazole moiety. These protons, due to their different electronic environments, will exhibit characteristic chemical shifts and coupling patterns (doublets or triplets of doublets). The protons at positions 4 and 7 are typically shifted further downfield compared to those at positions 5 and 6.
In the aliphatic region, the spectrum will display signals for the protons of the 3,3-dimethylbutyl group. A sharp singlet with an integration of nine protons corresponds to the three equivalent methyl groups of the tert-butyl moiety. The methylene (B1212753) protons adjacent to the benzothiazole ring and those adjacent to the tert-butyl group will appear as distinct multiplets, likely triplets, due to coupling with neighboring protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (4 positions) | 7.30 - 8.10 | m |
| -CH₂- (adjacent to ring) | ~3.20 | t |
| -CH₂- (adjacent to t-butyl) | ~1.80 | t |
Note: Predicted values are based on typical chemical shifts for 2-alkylbenzothiazoles. s = singlet, t = triplet, m = multiplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. The spectrum for this compound is expected to show distinct signals for each unique carbon atom.
The benzothiazole ring system will exhibit several signals in the downfield region (typically >110 ppm). The carbon atom at position 2, to which the alkyl chain is attached, is significantly deshielded and appears at a characteristic downfield shift. The other aromatic carbons will have chemical shifts determined by their position and the electronic effects of the fused thiazole (B1198619) ring.
The aliphatic 3,3-dimethylbutyl side chain will show four distinct signals. The quaternary carbon of the tert-butyl group will appear as a singlet, while the three equivalent methyl carbons will give rise to a single, more intense signal at a higher field. The two methylene carbons will also have characteristic chemical shifts in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=N (C2) | ~168 |
| Aromatic C-H (4 positions) | 121 - 127 |
| Aromatic C (quaternary, 2 positions) | 135, 153 |
| -CH₂- (adjacent to ring) | ~45 |
| -CH₂- (adjacent to t-butyl) | ~30 |
| -C(CH₃)₃ (quaternary) | ~31 |
Note: Predicted values are based on typical chemical shifts for 2-alkylbenzothiazoles.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. When analyzing this compound by ESI-MS, especially in the positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺. This allows for the unambiguous determination of the molecular weight. The high-resolution capabilities of modern ESI mass spectrometers can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and obtain further structural information.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. This compound, being amenable to vaporization, can be effectively analyzed by this method. The gas chromatogram would show a distinct peak at a specific retention time, indicating the purity of the sample.
The mass spectrum obtained from the electron ionization (EI) source in a GC-MS system will show a molecular ion peak (M⁺), confirming the molecular weight. More importantly, EI induces characteristic fragmentation of the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the alkyl side chain. A prominent fragment would be expected from the loss of a tert-butyl radical, leading to a stable ion. Another significant fragmentation pathway could be the cleavage of the bond between the two methylene groups of the side chain. The benzothiazole ring itself can also undergo characteristic fragmentation.
Table 3: Predicted Key Fragments in the GC-MS (EI) Spectrum of this compound
| m/z | Proposed Fragment Identity |
|---|---|
| 219 | [M]⁺ (Molecular Ion) |
| 162 | [M - C₄H₉]⁺ (Loss of tert-butyl radical) |
| 148 | [M - C₅H₁₁]⁺ (Cleavage of the side chain) |
| 135 | [C₇H₅NS]⁺ (Benzothiazole cation) |
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) combines the separation power of liquid chromatography with the precise mass measurement capabilities of a high-resolution mass spectrometer, such as an Orbitrap or time-of-flight (TOF) analyzer. This technique is particularly useful for the analysis of complex mixtures and for the confident identification of compounds.
For this compound, an LC-HRMS method would involve separation on a reversed-phase column, followed by detection using an ESI source. The high-resolution mass data for the protonated molecule [M+H]⁺ would allow for the determination of its elemental formula with a high degree of confidence, distinguishing it from other potential isomers or isobaric compounds. LC-HRMS is also invaluable for metabolic studies or environmental analysis where the compound might be present at low concentrations in a complex matrix.
Tandem Mass Spectrometry (MS/MS) Applications
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS provides definitive structural information and enables highly selective quantification in complex mixtures.
In a typical MS/MS experiment using electrospray ionization (ESI) in positive mode, the molecule would first be protonated to form the precursor ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would induce fragmentation. The fragmentation pattern is predictable based on the structure of the benzothiazole core and the attached 3,3-dimethylbutyl side chain.
Key fragmentation pathways would likely include:
Cleavage of the C-C bond beta to the benzothiazole ring: This is a common fragmentation pathway for alkyl-substituted aromatic systems, leading to the formation of a stable tropylium-like ion or a protonated benzothiazole ion.
Loss of neutral fragments from the alkyl chain: Sequential losses of small, neutral molecules like alkenes (e.g., isobutylene) from the 3,3-dimethylbutyl group are expected.
Ring fragmentation: At higher collision energies, the stable benzothiazole ring system itself may undergo fragmentation.
The combination of mass spectrometry with infrared ion-action spectroscopy can significantly enhance the capabilities for structure elucidation of organic compounds. nih.gov This involves isolating and trapping an ion of interest, followed by wavenumber-specific photofragmentation using infrared multiple photon dissociation (IRMPD) with a tunable infrared laser. nih.gov
Table 1: Predicted MS/MS Fragmentation for this compound
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 220.13 | 164.08 | C4H8 (56.05) | Loss of isobutylene (B52900) via McLafferty-type rearrangement |
| 220.13 | 148.05 | C5H12 (72.08) | Cleavage of the bond between the ring and the alkyl chain |
| 220.13 | 136.04 | C6H12 (84.09) | Loss of the entire dimethylbutyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the benzothiazole ring and the aliphatic side chain.
The key vibrational modes expected are:
Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, indicating the C-H bonds of the benzene portion of the benzothiazole ring.
Aliphatic C-H Stretching: Strong absorption bands are expected in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the 3,3-dimethylbutyl substituent.
C=N Stretching: The carbon-nitrogen double bond of the thiazole ring gives rise to a characteristic absorption, typically in the 1500-1650 cm⁻¹ range. researchgate.net
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.
Aliphatic C-H Bending: Vibrations corresponding to the bending of C-H bonds in the CH₃ and CH₂ groups will appear in the 1365-1465 cm⁻¹ range. The presence of a tertiary butyl group is often indicated by a characteristic split band in this region.
C-S Stretching: The carbon-sulfur bond vibration is typically weak and appears in the fingerprint region, usually between 600 and 800 cm⁻¹. researchgate.net
Table 2: Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3050-3150 | C-H Stretch | Aromatic Ring |
| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1500-1650 | C=N Stretch | Thiazole Ring |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1365-1465 | C-H Bend | Aliphatic (CH₂, CH₃) |
| 600-800 | C-S Stretch | Thiazole Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The benzothiazole moiety acts as a chromophore, responsible for the characteristic absorption bands.
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show intense absorption bands characteristic of π → π* electronic transitions within the conjugated benzothiazole ring system. researchgate.net The parent benzothiazole molecule typically exhibits three main absorption bands around 220, 250, and 285 nm. researchgate.net The attachment of an alkyl group, such as the 3,3-dimethylbutyl group, at the 2-position generally has a minor effect on the position of the absorption maxima (λmax). It may cause a slight bathochromic (red) or hypsochromic (blue) shift due to its electronic donating or steric effects, but it does not fundamentally alter the nature of the electronic transitions. The position of the bands can be influenced by the structure of the compound, such as the type of system linked to the benzothiazole moiety and the substitution pattern. researchgate.net
Table 3: Typical UV-Vis Absorption Data for Benzothiazole Derivatives
| Wavelength (λmax, nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~220 | π → π | Benzothiazole Ring |
| ~250 | π → π | Benzothiazole Ring |
| ~285 | π → π* | Benzothiazole Ring |
Thermal Analysis Techniques (e.g., TGA-DTA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability and phase transitions of a material as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would show a stable baseline until the onset of thermal decomposition. The temperature at which significant mass loss begins indicates the compound's decomposition temperature. The analysis would reveal a single or multi-step decomposition process, providing insights into its thermal stability.
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. This technique detects exothermic or endothermic processes. A DTA curve for this compound would show endothermic peaks corresponding to melting and boiling, and exothermic peaks related to decomposition or oxidation.
Together, TGA-DTA can determine the melting point, boiling point, and decomposition range, which are crucial physical properties for assessing the compound's stability and potential processing conditions.
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to confirm the empirical and molecular formula. For this compound, the molecular formula is C₁₃H₁₇NS.
The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the elements.
Molecular Weight: 219.35 g/mol
Carbon (C): (13 * 12.011) / 219.35 * 100% = 71.17%
Hydrogen (H): (17 * 1.008) / 219.35 * 100% = 7.81%
Nitrogen (N): (1 * 14.007) / 219.35 * 100% = 6.38%
Sulfur (S): (1 * 32.06) / 219.35 * 100% = 14.62%
Experimental results from an elemental analyzer must match these theoretical values within an acceptable margin of error (typically ±0.4%) to verify the purity and identity of the synthesized compound. High-resolution mass spectrometry can also be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. d-nb.info
Table 4: Elemental Composition of C₁₃H₁₇NS
| Element | Theoretical Mass % |
|---|---|
| Carbon (C) | 71.17 |
| Hydrogen (H) | 7.81 |
| Nitrogen (N) | 6.38 |
| Sulfur (S) | 14.62 |
Application of Analytical Methodologies for Detection and Quantification in Complex Chemical Matrices
Benzothiazoles are recognized as emerging environmental contaminants due to their widespread use in industrial processes and consumer products. gdut.edu.cnacs.org Consequently, robust analytical methods are required for their detection and quantification in complex matrices such as wastewater, river water, soil, and biological samples. researchgate.net The detection of these compounds in complex biological matrices can be challenging. xjtu.edu.cnnih.gov
Common analytical approaches include:
Sample Preparation: Efficient extraction and clean-up are critical to remove interfering substances from the matrix. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are frequently employed. For solid samples like dust or fish tissue, methods such as pressurized liquid extraction (PLE) or matrix solid-phase dispersion (MSPD) are used. nih.govnih.gov
Chromatographic Separation: Gas Chromatography (GC) and Liquid Chromatography (LC) are the primary techniques for separating benzothiazole derivatives from other compounds in the sample extract. researchgate.net Reversed-phase LC is particularly common for its ability to separate moderately polar compounds.
Detection and Quantification: Mass spectrometry is the detector of choice due to its high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable benzothiazoles. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for analyzing benzothiazoles in environmental and biological samples. nih.gov It offers excellent sensitivity and selectivity, allowing for quantification at trace levels (ng/L to pg/m³). nih.govnih.gov By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, minimizing matrix interference and ensuring accurate quantification.
These analytical methods have been successfully applied to measure concentrations of various benzothiazoles in matrices like indoor dust, where concentrations can range from nanograms to micrograms per gram, and in river water, with concentrations typically in the nanogram per liter range. researchgate.netnih.gov
Table 5: Analytical Methods for Benzothiazole Detection in Complex Matrices
| Matrix | Extraction Method | Analytical Technique | Typical Detection Limits |
|---|---|---|---|
| Wastewater/River Water | Solid-Phase Extraction (SPE) | LC-MS/MS | ng/L |
| Indoor Dust | Pressurized Liquid Extraction (PLE) | GC-MS or LC-MS/MS | ng/g |
| Fish/Biota | Matrix Solid-Phase Dispersion (MSPD) | UHPLC-HRMS | ng/g |
| Air (Particulate Matter) | Pressurized Liquid Extraction (PLE) | GC-MS | pg/m³ |
Computational and Theoretical Investigations of 2 3,3 Dimethylbutyl 1,3 Benzothiazole
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those using density functional theory (DFT), are instrumental in determining the fundamental electronic and structural properties of benzothiazole (B30560) derivatives. scirp.orgmdpi.com Methods like DFT with the B3LYP functional, combined with basis sets such as 6-311++G(d,p), are frequently employed to optimize molecular geometries and predict electronic behavior. nbu.edu.sascirp.org
The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. core.ac.uk For the core 1,3-benzothiazole structure, calculations reveal characteristic bond lengths, such as C=N bonds in the thiazole (B1198619) ring, which can vary depending on the substituent at the C2 position. nbu.edu.sa
A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgmdpi.com A smaller energy gap suggests that the molecule can be more easily polarized and is generally more reactive, as electrons can be promoted from the HOMO to the LUMO with less energy. scirp.orgmdpi.com For various 2-substituted benzothiazole derivatives, this energy gap has been calculated to be in the range of 3.95 to 4.73 eV, indicating that substituents significantly influence electronic properties and reactivity. mdpi.comnbu.edu.sa
Table 1: Representative Calculated Geometrical Parameters for the Benzothiazole Core This table presents typical bond lengths and angles for the core benzothiazole ring system, as determined by DFT calculations on related derivatives.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-S | 1.76 - 1.78 | C-S-C | 88 - 90 |
| C=N | 1.29 - 1.34 | C-N=C | 110 - 112 |
| C-C (thiazole) | 1.45 - 1.48 | S-C=N | 115 - 117 |
| C-C (benzene) | 1.38 - 1.41 | N-C-C (benzene) | 114 - 116 |
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
DFT is a cornerstone of modern computational chemistry for elucidating the mechanisms of complex organic reactions. osti.govumn.edu It allows researchers to map out reaction pathways, identify intermediates and transition states, and calculate the activation energies associated with each step. While specific reaction mechanism studies for 2-(3,3-Dimethylbutyl)-1,3-benzothiazole are not detailed in the literature, the methodologies applied to related compounds provide a clear framework for how such investigations would be conducted.
DFT calculations can predict the reactivity of different sites within a molecule. scirp.org By analyzing the molecular electrostatic potential (MEP) map, researchers can identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. scirp.orgscirp.org Furthermore, global reactivity descriptors, derived from HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity. mdpi.com These descriptors include:
Chemical Hardness (η): Resistance to change in electron distribution. Molecules with large HOMO-LUMO gaps are considered "hard." scirp.org
Chemical Softness (S): The reciprocal of hardness; "soft" molecules are more reactive. scirp.org
Electronegativity (χ): The ability of a molecule to attract electrons. scirp.org
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. scirp.org
Studies on various benzothiazole derivatives have shown that substituents at the 2-position significantly alter these reactivity indices, thereby influencing the molecule's chemical behavior. scirp.orgmdpi.com For example, the introduction of a strongly electron-withdrawing group can lower the HOMO-LUMO gap, increasing the molecule's reactivity. mdpi.com
Table 2: Calculated Global Reactivity Descriptors for Illustrative Benzothiazole Derivatives (eV) This table shows examples of reactivity descriptors calculated for different 2-substituted benzothiazoles, illustrating the influence of the substituent on chemical reactivity.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Hardness (η) | Softness (S) |
| 2-Phenyl-BT | -6.42 | -1.69 | 4.73 | 2.36 | 0.42 |
| 2-(p-CH3-Phenyl)-BT | -6.37 | -1.66 | 4.71 | 2.35 | 0.43 |
| 2-(p-Cl-Phenyl)-BT | -6.55 | -1.93 | 4.62 | 2.31 | 0.43 |
| 2-(m,m-CF3-Phenyl)-BT | -7.51 | -3.05 | 4.46 | 2.23 | 0.45 |
Data adapted from studies on substituted phenyl benzothiazoles. mdpi.com
Computational Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is crucial for their characterization. Theoretical calculations can generate simulated spectra that show good agreement with experimental data. core.ac.ukdoi.org
Vibrational Spectroscopy: DFT calculations can predict infrared (IR) and Raman spectra by computing harmonic vibrational frequencies. nbu.edu.sa These predicted spectra aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. doi.org
NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com These theoretical values often correlate well with experimental data and can help in the structural elucidation of new compounds. mdpi.com
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. scirp.org This allows for the simulation of UV-Visible absorption spectra, providing information about the molecule's excited states and the nature of its electronic transitions (e.g., n → π* or π → π*). scirp.orgnbu.edu.sa
These computational tools are invaluable for confirming molecular structures and understanding the electronic transitions that give rise to their observed spectroscopic features. mdpi.com
Analysis of Potential Energy Surfaces and Transition States
The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. aps.org Computational chemistry allows for the mapping of these surfaces to understand the pathways of chemical reactions and conformational changes.
By scanning the PES, stationary points, including energy minima (stable molecules and intermediates) and saddle points (transition states), can be located. nbu.edu.sa The transition state represents the highest energy barrier along the reaction coordinate, and its geometry and energy are critical for determining the kinetics of a reaction. osti.gov
For flexible molecules like this compound, which has a rotatable butyl group, PES scans are used to explore the energy landscape associated with the rotation around single bonds. nbu.edu.sa This type of analysis can identify the most stable conformers and the energy barriers that separate them. In more complex reactions, computational methods can even analyze intricate scenarios such as post-transition-state bifurcations, where a single transition state leads to multiple products. nih.gov
Conformational Analysis and Intramolecular Interactions
The biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape or conformation. Conformational analysis involves computationally exploring the different spatial arrangements of a molecule to identify the most stable (lowest energy) conformers. researchgate.net For benzothiazole derivatives, studies have shown that rotation around the single bond connecting a substituent to the C2 atom can lead to different stable conformers, with calculated rotational energy barriers between them. nbu.edu.sa
Table 3: Illustrative Intramolecular Interactions and Stabilization Energies (E(2)) in a Benzothiazole System This table provides examples of donor-acceptor interactions and their corresponding stabilization energies calculated via NBO analysis for the benzothiazole core.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N | π* (C-S) | ~ 5.0 - 6.0 |
| LP (2) S | π* (C=N) | ~ 26.0 - 27.0 |
| π (C-C) benzene (B151609) | π* (C-C) benzene | ~ 18.0 - 21.0 |
| σ (C-N) | σ* (C-S) | ~ 5.5 - 7.5 |
Data generalized from NBO analyses of benzothiazole derivatives. scirp.org
Applications of 2 3,3 Dimethylbutyl 1,3 Benzothiazole in Materials and Chemical Sciences Non Biological/non Clinical
Role as a Chemical Accelerator in Polymer Science (e.g., rubber vulcanization processes)
Benzothiazole (B30560) derivatives are a cornerstone of the rubber industry, where they function as accelerators for sulfur vulcanization. Current time information in San Jose, CA, US.wikipedia.orggbgummi.com This process creates cross-links between polymer chains, converting raw rubber into a durable, elastic material for applications like tires, hoses, and seals. wikipedia.orggbgummi.com Accelerators increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency, which also improves the aging properties of the final product. Current time information in San Jose, CA, US.
The primary classes of benzothiazole-based accelerators are thiazoles, such as 2-mercaptobenzothiazole (B37678) (MBT), and sulfenamides. Current time information in San Jose, CA, US. The general mechanism involves the formation of an active accelerator complex that reacts with sulfur to create sulfurating species. These species then attach to the rubber chains, forming crosslink precursors that ultimately lead to the formation of a vulcanized network. arkema.com
Table 1: Common Classes of Benzothiazole-Based Vulcanization Accelerators
| Accelerator Class | Example Compound(s) | General Characteristics |
| Thiazoles | 2-Mercaptobenzothiazole (MBT), Benzothiazole disulfide (MBTS) | Highly reactive, often used with secondary accelerators for faster curing. Current time information in San Jose, CA, US. |
| Sulfenamides | N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), 2-(Morpholinothio)benzothiazole (MBS) | Offer a delayed onset of vulcanization (good scorch safety) followed by a rapid cure rate. wikipedia.orgarkema.com |
Integration into Functional Materials (e.g., optoelectronic applications, sensors)
The benzothiazole core is a valuable building block for functional organic materials due to its unique electronic and photophysical properties. nih.gov These derivatives are frequently used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent sensors. cdhfinechemical.com The fusion of the electron-deficient thiazole (B1198619) ring with the electron-rich benzene (B151609) ring creates a system that can be readily modified to tune its optical and electronic characteristics, such as light absorption and emission wavelengths. nih.gov
The integration of different substituent groups onto the benzothiazole scaffold is a key strategy for tailoring these properties. For 2-(3,3-Dimethylbutyl)-1,3-benzothiazole, the electron-donating nature of the alkyl group at the 2-position would influence the electron density of the heterocyclic system. While specific studies on this compound are absent, research on other benzothiazole derivatives shows that such modifications can impact the material's charge transport capabilities and energy levels (HOMO/LUMO), which are critical for optoelectronic device performance. cdhfinechemical.com Its potential use in sensors could be explored by functionalizing the benzene ring to include a recognition moiety for a specific analyte, where a change in fluorescence upon binding could be used for detection.
Utilization in Analytical Chemistry as a Reference Standard or Internal Standard
In quantitative analytical chemistry, particularly in chromatographic techniques like GC-MS and LC-MS, reference and internal standards are crucial for accurate and precise measurements. An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response.
Ideally, an internal standard is a compound that is structurally and chemically similar to the analyte but not naturally present in the samples. Isotopically labeled analogs of the analyte are often considered the gold standard.
There is no evidence in the scientific literature to suggest that this compound is used as a reference or internal standard. For it to be a viable internal standard for the analysis of other benzothiazole derivatives, it would need to be commercially available in high purity and demonstrate similar behavior to the target analytes under the chosen analytical conditions without interfering with their detection.
Precursor for Other Chemical Synthesis (e.g., derivatized products)
The benzothiazole ring can serve as a versatile scaffold for the synthesis of more complex molecules. actmixchemicals.com The most common synthetic routes to 2-substituted benzothiazoles involve the condensation of 2-aminothiophenol (B119425) with various reagents like aldehydes, carboxylic acids, or acyl chlorides. gbgummi.comavantorsciences.com
Once formed, a compound like this compound could theoretically serve as a precursor for further derivatization. Potential synthetic transformations could include:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or sulfonation could introduce functional groups onto the benzene portion of the molecule, enabling further chemical modifications. actmixchemicals.com
Functionalization of the Alkyl Side Chain: While the neopentyl-like structure of the 3,3-dimethylbutyl group is relatively inert, reactions could potentially be carried out at the methylene (B1212753) groups under specific conditions.
However, the literature does not currently describe specific examples where this compound is used as a starting material for the synthesis of other derivatized products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
